molecular formula C16H18N2O2 B13208996 2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B13208996
M. Wt: 270.33 g/mol
InChI Key: SWMVADUEAUBRKS-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one: is a heterocyclic compound that belongs to the pyridopyrimidine family This compound is characterized by a fused ring system containing both pyridine and pyrimidine rings

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Reduction: Reduction reactions are possible but not extensively studied.

    Substitution: Substitution reactions, particularly at the C-3 position, have been reported.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with various molecular targets and pathways. For example, triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties through the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The specific molecular targets and pathways for this compound are not extensively documented.

Comparison with Similar Compounds

Uniqueness: 2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

2-(4-methoxyphenyl)-7-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C16H18N2O2/c1-11-3-8-15-17-14(9-16(19)18(15)10-11)12-4-6-13(20-2)7-5-12/h4-7,9,11H,3,8,10H2,1-2H3

InChI Key

SWMVADUEAUBRKS-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NC(=CC(=O)N2C1)C3=CC=C(C=C3)OC

Origin of Product

United States

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